![molecular formula C20H25FN4O2 B2554194 4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1046648-36-5](/img/structure/B2554194.png)
4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the one involves multi-step processes that are designed to introduce specific functional groups and structural features. For instance, the synthesis of a fluorophenyl-containing compound as a candidate for imaging dopamine D4 receptors was achieved through electrophilic fluorination of a trimethylstannyl precursor. This precursor was prepared using palladium catalysis, which is a common technique in the synthesis of complex organic molecules due to its ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions .
Molecular Structure Analysis
The molecular structure of compounds in this class is often determined using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, a related compound with a fluorophenyl group was found to have a triclinic system and space group P1. The crystallographic analysis revealed that the pyridine and pyrimidine rings in the structure are almost coplanar, which can have significant implications for the compound's biological activity and interaction with target proteins .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can include condensation reactions with aryl aldehydes, followed by intramolecular cyclization. Piperidine, a secondary amine, is often used as a catalyst in these reactions, facilitating the formation of the desired pyrrolopyrimidine derivatives. The use of piperidine not only acts as a base but can also promote oxidation-reduction processes that are crucial for the cyclization step .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the presence of fluorine atoms can significantly affect the compound's lipophilicity and electronic properties, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. The crystal density, melting point, and solubility are also important parameters that are determined during the characterization of new chemical entities. These properties are essential for understanding the compound's behavior in biological systems and for the development of pharmaceutical formulations .
科学的研究の応用
Synthesis and Antagonist Activity
Compounds with bicyclic and tricyclic structures similar to the chemical have been synthesized and evaluated for their biological activities. For instance, Watanabe et al. (1992) described the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, highlighting the importance of such structures in developing central nervous system (CNS) drugs (Watanabe et al., 1992).
Antimycobacterial Activity
Kumar et al. (2008) reported on the discovery of antimycobacterial spiro-piperidin-4-ones, showcasing an atom economic and stereoselective synthesis approach. These compounds were evaluated for their activity against Mycobacterium tuberculosis, with some derivatives demonstrating significant in vitro and in vivo activity (Kumar et al., 2008).
Chemical Synthesis and Methodology Development
Efficient synthesis methods for related compounds, such as Nα-urethane-protected β- and γ-amino acids, have been developed, indicating the utility of these chemical structures in synthetic organic chemistry and drug development processes (Cal et al., 2012).
Diagnostic and Imaging Applications
Eskola et al. (2002) synthesized a compound for potential use in imaging dopamine D4 receptors, demonstrating the role of such chemicals in the development of diagnostic tools and imaging agents (Eskola et al., 2002).
Anticoccidial Agents
Biftu et al. (2005) explored 2,3-diarylpyrrole inhibitors of parasite cGMP-dependent protein kinase, identifying novel anticoccidial agents. This research underscores the potential for compounds with similar frameworks in parasitology and veterinary medicine (Biftu et al., 2005).
特性
IUPAC Name |
4-(3-fluorophenyl)-1-methyl-6-(2-piperidin-1-ylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-23-16-13-25(11-10-24-8-3-2-4-9-24)19(26)17(16)18(22-20(23)27)14-6-5-7-15(21)12-14/h5-7,12,18H,2-4,8-11,13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQGAJYTRGHRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC(=CC=C3)F)C(=O)N(C2)CCN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2554111.png)
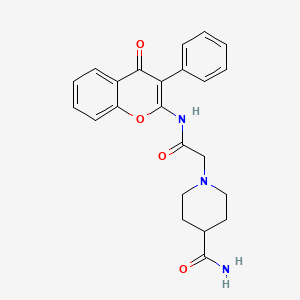

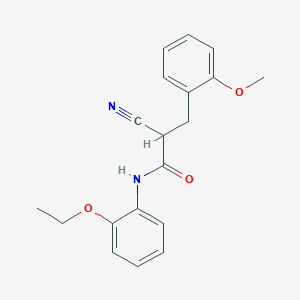
![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554119.png)
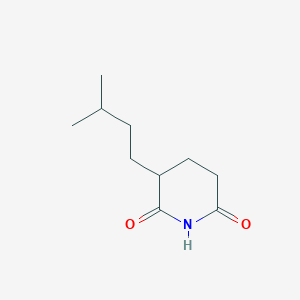
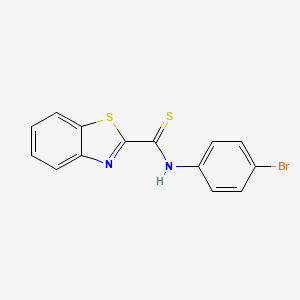

![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2554124.png)
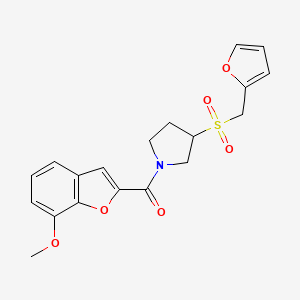
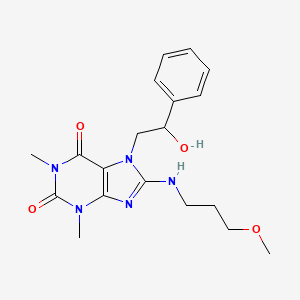
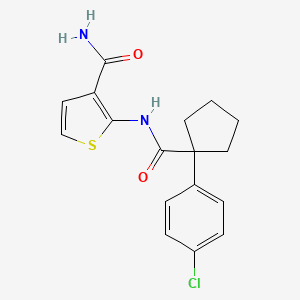

![Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2554134.png)